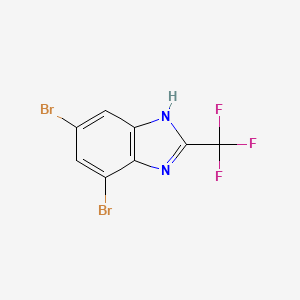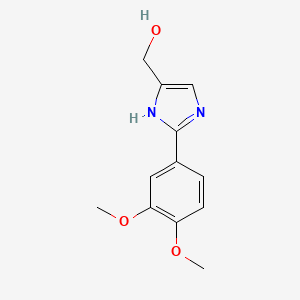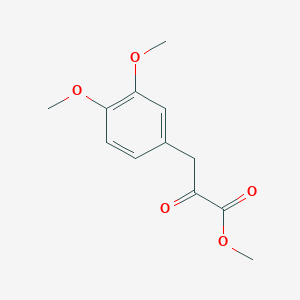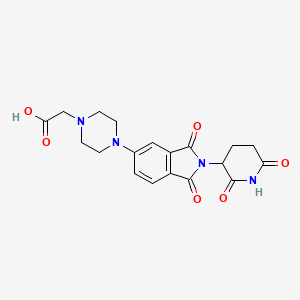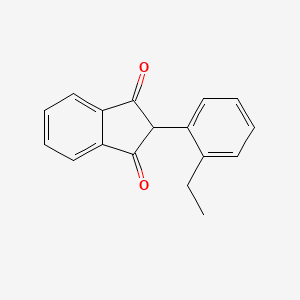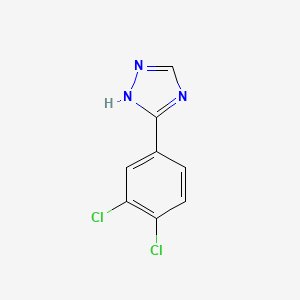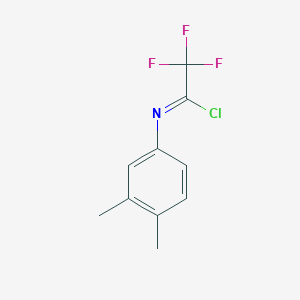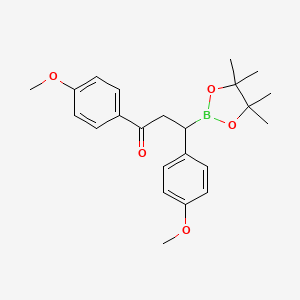
1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester: is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable building block in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed under mild conditions using palladium catalysts and boronic acid derivatives . The general reaction conditions include:
Catalyst: Palladium-based catalysts such as palladium acetate or palladium chloride.
Base: Potassium carbonate or sodium hydroxide.
Solvent: Tetrahydrofuran or dimethylformamide.
Temperature: Typically around 80-100°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium periodate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
Chemistry: 1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester is widely used in organic synthesis for the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a key intermediate in the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used to develop boron-containing drugs and imaging agents. Its ability to form stable complexes with biomolecules makes it valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and electronic materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester involves the formation of boron-carbon bonds through the Suzuki-Miyaura coupling reaction. The palladium catalyst facilitates the transmetalation process, where the boronic ester transfers its organic group to the palladium complex, forming a new carbon-carbon bond . This process is highly efficient and selective, making it a preferred method for synthesizing complex organic molecules.
Comparison with Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4-Methoxyphenylboronic Acid Pinacol Ester
- 2,3-Bis(4-methoxyphenyl)cyclopent-2-enone
Comparison: 1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester is unique due to its specific structure, which provides enhanced stability and reactivity compared to other boronic esters. Its ability to undergo various chemical reactions under mild conditions makes it a versatile compound in organic synthesis .
Properties
Molecular Formula |
C23H29BO5 |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
1,3-bis(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one |
InChI |
InChI=1S/C23H29BO5/c1-22(2)23(3,4)29-24(28-22)20(16-7-11-18(26-5)12-8-16)15-21(25)17-9-13-19(27-6)14-10-17/h7-14,20H,15H2,1-6H3 |
InChI Key |
ZSJCTZLWOPXFAL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


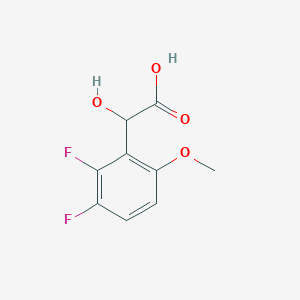
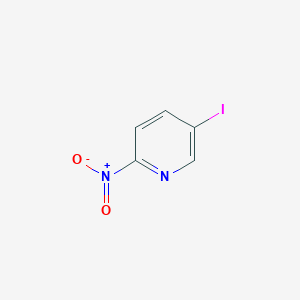
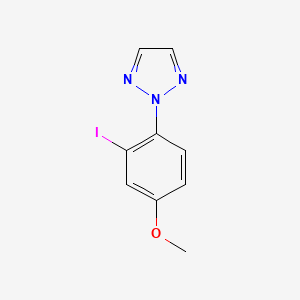
![6,6'-Dioctyl-3,3'-bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13684711.png)
